molecular formula C16H13NO3 B8291941 6-(4-nitrophenyl)-3,4-dihydronaphthalen-2(1H)-one

6-(4-nitrophenyl)-3,4-dihydronaphthalen-2(1H)-one

Cat. No. B8291941
M. Wt: 267.28 g/mol
InChI Key: YXQGWFQIVJEXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-nitrophenyl)-3,4-dihydronaphthalen-2(1H)-one is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-nitrophenyl)-3,4-dihydronaphthalen-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-nitrophenyl)-3,4-dihydronaphthalen-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(4-nitrophenyl)-3,4-dihydronaphthalen-2(1H)-one

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

6-(4-nitrophenyl)-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C16H13NO3/c18-16-8-5-13-9-12(1-2-14(13)10-16)11-3-6-15(7-4-11)17(19)20/h1-4,6-7,9H,5,8,10H2

InChI Key

YXQGWFQIVJEXBK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pd(PPh3)4 (0.0736 g, 0.06 mmol) was added to a solution of 6-bromo-2-tetralone (1.5 g, 6.66 mmol) in 50 mL of 1,4 dioxane-H2O (3:1) mixture under argon atmosphere, followed by cesium carbonate (6.49 g, 19.99 mmol) and 4-nitrophenyl boronic acid (1.32 g, 7.99 mmol). The reaction mixture was degassed for 5 min. The reaction mixture was refluxed for 4 h and solvent removed under reduced pressure. The residue partitioned between ethyl acetate and water. The separated organic layer was dried over sodium sulphate, filtered and removed under reduced pressure. The product was purified by flash chromatography using 18% ethyl acetate in hexane to afford title compound (0.9 g, 50%) as solid. 1H NMR (300 MHz, CDCl3): 8.31 (d, J=9.0 Hz, 2H), 7.74 (d, J=8.4 Hz, 2H), 7.5 (m, 2H), 7.27 (s, 1H), 3.66 (s, 2H), 3.16 (t, J=6.9 Hz, 2H), 2.61 (t, J=6.9 Hz, 2H).
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.0736 g
Type
catalyst
Reaction Step Three
Yield
50%

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